molecular formula C13H20O6 B14858954 Ascorbic acid, 5,6-O-heptylidene-

Ascorbic acid, 5,6-O-heptylidene-

Cat. No.: B14858954
M. Wt: 272.29 g/mol
InChI Key: LBQNPPCWLKGKDD-UHFFFAOYSA-N
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Description

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C13H20O6. This compound is characterized by its unique structure, which includes a dioxolane ring and a dihydrofuranone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-hexyl-1,3-dioxolane-4-methanol with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one is unique due to its combination of the dioxolane ring and dihydrofuranone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20O6

Molecular Weight

272.29 g/mol

IUPAC Name

2-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C13H20O6/c1-2-3-4-5-6-9-17-7-8(18-9)12-10(14)11(15)13(16)19-12/h8-9,12,14-15H,2-7H2,1H3

InChI Key

LBQNPPCWLKGKDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC(O1)C2C(=C(C(=O)O2)O)O

Origin of Product

United States

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